An In-depth Technical Guide to Ethyl 2-phenylpyrimidine-4-carboxylate and Its Analogs
An In-depth Technical Guide to Ethyl 2-phenylpyrimidine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Part 1: Core Chemical Identifiers and Properties
Due to the limited availability of specific data for Ethyl 2-phenylpyrimidine-4-carboxylate, this section provides information on closely related and well-characterized analogs. This comparative approach allows for an informed estimation of the target compound's properties.
| Identifier | Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | Ethyl 4-phenylpyrimidine-5-carboxylate | Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate |
| CAS Number | 1147675-33-9[6] | 100724-16-1[7] | 70733-12-9[8] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | C₁₃H₁₂N₂O₂[7] | C₁₄H₁₄N₂O₂[8] |
| Molecular Weight | 256.30 g/mol | 228.25 g/mol [7] | 242.27 g/mol [8] |
| IUPAC Name | Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | Ethyl 4-phenylpyrimidine-5-carboxylate[7] | ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate[8] |
| Canonical SMILES | CCOC(=O)c1cc(nc(n1)c2ccccc2)C | CCOC(=O)c1c(cncn1)c1ccccc1 | CCOC(=O)c1c(C)ncn(c1)c1ccccc1 |
| Physical State | Solid | Not Specified | Not Specified |
| Melting Point | Not Specified | 159-161 °C[7] | Not Specified |
| Boiling Point | Not Specified | 393.2 °C at 760 mmHg[7] | 303.3°C at 760 mmHg[8] |
Note: The properties of Ethyl 2-phenylpyrimidine-4-carboxylate are expected to be similar to these analogs, with variations arising from the specific substitution pattern on the pyrimidine ring.
Part 2: Synthesis and Purification
The synthesis of pyrimidine derivatives is a well-established area of organic chemistry. A common and versatile method for the synthesis of dihydropyrimidines is the Biginelli reaction , a one-pot three-component condensation.[9] While a specific protocol for Ethyl 2-phenylpyrimidine-4-carboxylate is not detailed in the provided search results, a general procedure can be adapted from the synthesis of its analogs.
Conceptual Synthesis Workflow: A Modified Biginelli-type Reaction
The synthesis of Ethyl 2-phenylpyrimidine-4-carboxylate would likely involve the condensation of benzamidine (providing the 2-phenyl and N1/N3 components), an ethyl glyoxalate derivative (providing the carboxylate at the 4-position and the C5/C6 backbone), and a suitable carbonyl compound.
A plausible synthetic route could involve the reaction of:
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Benzamidine hydrochloride: As the source of the 2-phenyl group and the amidine functionality.
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Ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester): To provide the ethyl carboxylate at the 4-position and the necessary carbonyl groups for cyclization.
The reaction is typically catalyzed by an acid and carried out in a suitable solvent like ethanol.
Experimental Protocol: General Procedure for the Synthesis of Phenylpyrimidine Carboxylates (Adapted from Analog Synthesis)
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Reaction Setup: To a round-bottom flask, add equimolar amounts of the aldehyde (e.g., benzaldehyde for a 4-phenyl analog), a β-ketoester (e.g., ethyl acetoacetate), and urea or a substituted amidine (e.g., benzamidine).
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Solvent and Catalyst: Add ethanol as the solvent to ensure the reactants are well-dissolved. A catalytic amount of a strong acid, such as concentrated hydrochloric acid, is then added.
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Reaction Conditions: The reaction mixture is heated to reflux. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[10]
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Workup and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice water to precipitate the product.
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Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrimidine derivative.
Diagram of the Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of Ethyl 2-phenylpyrimidine-4-carboxylate.
Part 3: Applications in Drug Development
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][3][4][5] Phenylpyrimidine derivatives, in particular, have shown significant potential in various therapeutic areas.
Key Therapeutic Areas:
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Anticancer Agents: Many pyrimidine derivatives have been developed as potent anticancer drugs.[1] They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as kinases. The 2-phenylpyrimidine scaffold can be readily modified to optimize binding to the active sites of these enzymes.
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Antimicrobial and Antifungal Agents: The pyrimidine core is found in several antimicrobial and antifungal drugs.[11] Ethyl 4-phenylpyrimidine-5-carboxylate has been studied for its potential as an antimicrobial and antifungal agent.[7]
-
Neuroprotective Effects: Research has indicated that some phenylpyrimidine derivatives exhibit neuroprotective properties, potentially by inhibiting endoplasmic reticulum stress and apoptosis.[7]
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Cardiovascular Agents: Pyrimidine derivatives are also prominent in cardiovascular drug discovery, with some acting as calcium channel blockers.[7]
The ethyl carboxylate group at the 4-position of the pyrimidine ring serves as a versatile handle for further chemical modifications. This allows for the synthesis of a library of derivatives with diverse biological activities, a crucial step in the drug discovery process.
Signaling Pathway Involvement
The diverse biological activities of pyrimidine derivatives stem from their ability to modulate various signaling pathways. For instance, in the context of cancer, they can inhibit pathways crucial for cell growth and survival.
Diagram of a General Kinase Inhibition Pathway
Caption: A simplified diagram showing how a pyrimidine derivative might inhibit a kinase cascade.
Conclusion
Ethyl 2-phenylpyrimidine-4-carboxylate, as a representative of the phenylpyrimidine class of compounds, holds significant promise for the development of novel therapeutics. While its specific physicochemical and biological properties require further investigation, the established synthetic methodologies and the known pharmacological activities of its close analogs provide a strong foundation for future research. The versatility of the pyrimidine scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain an area of active investigation in the field of drug discovery for the foreseeable future.
References
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Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Organic Chemistry International, 2012, 597831. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]
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González-Lara, E., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4299. [Link]
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Supporting Information. (n.d.). [Link]
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Gonçalves, M. S. T., et al. (2009). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 65(16), 3167-3174. [Link]
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Jain, A., & Sharma, S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 705-710. [Link]
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Singh, R., & Kumar, P. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend, 4(2), 1-15. [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. MedChemComm, 14(10), 1935-1946. [Link]
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El-Gohary, N. S. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 339-356. [Link]
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Kumar, A., & Sharma, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Delivery and Therapeutics, 14(7), 1-10. [Link]
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Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223–230. [Link]
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